molecular formula C16H25NO3S B1148187 boc-Cysteinol(pmebzl) CAS No. 129397-85-9

boc-Cysteinol(pmebzl)

Cat. No. B1148187
M. Wt: 311.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteine derivatives play vital roles in various physiological, pathological processes, and synthetic applications, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect amino acids like cysteine during the synthetic process.

Synthesis Analysis

The synthesis of BODIPY-based fluorescent probes and other cysteine derivatives involves multi-step reactions. For instance, BODIPY derivatives are synthesized by attaching cyano and bromine moieties to the 8-diphenylaminophenyl substituent of BODIPY, followed by reactions with p-aminothiophenol under basic conditions (Qing Wang et al., 2018). Similarly, S-phenylacetamidomethyl-L-cysteine (Phacm) is synthesized for use in Boc and Fmoc solid-phase peptide synthesis strategies (M. Royo et al., 1995).

Molecular Structure Analysis

The molecular structure of cysteine derivatives can be complex and varied. For example, the crystal structure of N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester has been determined, revealing molecules packed in a parallel-pleated sheet arrangement stabilized by N–H···O hydrogen bonds (N. Sukumar et al., 1994).

Chemical Reactions and Properties

Cysteine derivatives undergo a variety of chemical reactions, showcasing diverse chemical properties. For instance, Boc-Cys(S-Pyr)-OH facilitates the formation of unsymmetrical disulfide bonds, playing a crucial role in the synthesis of peptides with complex structures (H. Huang & R. I. Carey, 2009).

Physical Properties Analysis

The physical properties of cysteine derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and biological studies. However, specific data on these properties for "boc-Cysteinol(pmebzl)" was not directly found, indicating the need for experimental determination in a laboratory setting.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, protective group stability, and side reactions, are crucial for the successful application of cysteine derivatives in synthetic chemistry and biological research. For example, the stability of the protective groups and the reactivity of the sulfhydryl function are critical for the synthesis and application of cysteine derivatives in peptide synthesis (Markus Muttenthaler et al., 2015).

Scientific Research Applications

Protease Inhibitors and Virulence Factors

One study focused on the role of a conserved cysteine protease expressed by Streptococcus pyogenes, which is an important virulence factor. The inactivation of this protease led to decreased resistance to phagocytosis and impaired dissemination to organs, highlighting the critical role of cysteine proteases in bacterial pathogenicity (Lukomski et al., 1998).

Novel Peptide Synthesis Methods

Another study introduced boc-, Fmoc- and Cbz-protected isocysteine building blocks prepared from thiomalic acid. This facilitated the chemoselective ligation of peptide fragments in water, demonstrating the utility of boc-protected isocysteine in peptide synthesis (Dose & Seitz, 2004).

Recombinant Protein Production

Research on granzyme B, a serine protease involved in apoptosis, utilized boc-protected amino acids for studying the enzyme's activity and production in yeast. This work has implications for understanding the molecular mechanisms of immune responses (Pham et al., 1998).

Solid-Phase Peptide Synthesis

The development of new derivatives for solid-phase peptide synthesis, such as the S-2-(2,4-dinitrophenyl)ethyl-L-cysteine, compatible with boc/Bzl strategy, has advanced the field of peptide chemistry, allowing for the efficient synthesis of peptides with free thiol groups or disulfide bridges (Royo et al., 1992).

Drug Delivery Systems

A study on poly(amidoamine) dendrimer-drug conjugates explored the use of disulfide linkages for intracellular drug delivery, aiming to improve the efficacy of therapeutic agents like N-acetyl cysteine (NAC) through enhanced release kinetics. This research has potential applications in treating neuroinflammation and related disorders (Kurtoglu et al., 2009).

Safety And Hazards

The safety data sheet for boc-Cysteinol(pmebzl) indicates that it is classified for acute toxicity, oral (Category 4), H302 . Precautions for safe handling include washing thoroughly after handling, avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZBJMHSOZAQBJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111350
Record name Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

boc-Cysteinol(pmebzl)

CAS RN

129397-85-9
Record name Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129397-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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